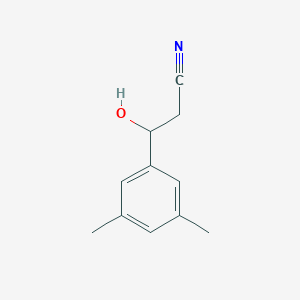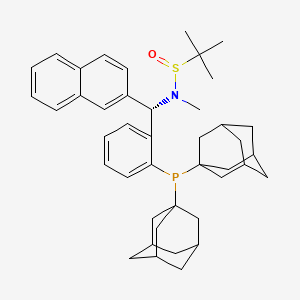
3-(3,5-Dimethylphenyl)-3-hydroxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylphenyl)-3-hydroxypropanenitrile is an organic compound characterized by a hydroxy group and a nitrile group attached to a propanenitrile backbone, with a 3,5-dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-3-hydroxypropanenitrile typically involves the reaction of 3,5-dimethylbenzaldehyde with a suitable cyanide source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a base, followed by hydrolysis to introduce the hydroxy group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and safety, often employing automated systems to monitor and control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: 3-(3,5-Dimethylphenyl)-3-hydroxypropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-(3,5-dimethylphenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(3,5-dimethylphenyl)-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(3,5-Dimethylphenyl)-3-hydroxypropanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,5-Dimethylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
3-(3,5-Dimethylphenyl)-3-oxopropanenitrile: An oxidized derivative with a ketone group.
3-(3,5-Dimethylphenyl)-3-aminopropanenitrile: A reduced derivative with an amine group.
3,5-Dimethylphenylacetonitrile: A structurally similar compound lacking the hydroxy group.
Uniqueness: 3-(3,5-Dimethylphenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-(3,5-dimethylphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H13NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3H2,1-2H3 |
InChIキー |
NNXMVISZDFQXIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(CC#N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)
![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)






![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)
![4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)



